molecular formula C15H17NO2 B048854 Agomelatine-d6 CAS No. 1079389-42-6

Agomelatine-d6

Numéro de catalogue B048854
Numéro CAS: 1079389-42-6
Poids moléculaire: 249.34 g/mol
Clé InChI: YJYPHIXNFHFHND-WFGJKAKNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Agomelatine-d6 is a deuterated form of Agomelatine . It is used as an internal standard for the quantification of Agomelatine by GC- or LC-MS . Agomelatine is an agonist of melatonin (MT) receptors and a derivative of melatonin . It binds to MT1 and MT2 receptors and is also an antagonist of the serotonin (5-HT) receptor subtypes 5-HT2B and 5-HT2C .


Synthesis Analysis

The synthesis of Agomelatine involves a one-pot catalytic hydrogenation and acetylation with NiO . The NiO nanoparticles displayed superior catalytic activity in the synthesis of Agomelatine in the one-pot reaction .


Molecular Structure Analysis

The molecular formula of Agomelatine-d6 is C15H11D6NO2 . The average mass is 249.338 Da and the monoisotopic mass is 249.163589 Da .


Chemical Reactions Analysis

Multiple reaction monitoring (MS/MS) was used to identify Agomelatine and Agomelatine-d6 in human plasma without significant interference from the matrix .


Physical And Chemical Properties Analysis

Agomelatine-d6 is a solid substance . It is soluble in methanol . The density is 1.1±0.1 g/cm^3 . The boiling point is 478.8±28.0 °C at 760 mmHg .

Applications De Recherche Scientifique

Treatment of Major Depressive Disorder (MDD)

Agomelatine has been studied for its efficacy in treating symptoms of Major Depressive Disorder. A multicenter, randomized controlled study highlighted its ability to ameliorate anhedonia, reduced motivation, and circadian rhythm disruptions in MDD patients . The study demonstrated that Agomelatine could offer a faster efficacy within 2 weeks compared to selective serotonin reuptake inhibitors (SSRIs), with significant improvements in psychological scales measuring anhedonia and sleep quality .

Comparative Efficacy with Other Antidepressants

Research has also focused on comparing the efficacy of Agomelatine with other antidepressants. A meta-analysis published in The BMJ reported that Agomelatine was significantly more effective than placebo and showed equal efficacy compared to other standard antidepressants . This suggests that Agomelatine can be a viable alternative in the pharmacological treatment of depression.

Circadian Rhythm Regulation

Due to its agonist activity at melatonergic MT1/MT2 receptors, Agomelatine has been applied in research to regulate circadian rhythms. This is particularly relevant for patients with MDD, where disruptions in circadian rhythms are common. Agomelatine’s unique action on melatonergic pathways offers a novel approach to restoring normal sleep-wake cycles in affected individuals .

Anhedonia and Reduced Motivation

Agomelatine’s impact on anhedonia and reduced motivation has been a subject of scientific investigation. Studies have shown that Agomelatine can lead to better improvement in these areas, which are critical symptoms of depression that significantly affect a patient’s quality of life .

Safety Profile and Side Effects

The safety profile and side effects of Agomelatine have been extensively researched. Studies indicate that Agomelatine has a comparable safety profile to SSRIs, with fewer adverse reactions. However, there is a slightly higher incidence of liver function impairment, which necessitates further long-term observation and research .

Novel Antidepressant Mechanism

Agomelatine’s novel mechanism of action, which does not interfere with the neuronal reuptake of serotonin, norepinephrine, or dopamine, has been a key focus in scientific research. This unique pharmacology positions Agomelatine as the first approved antidepressant that mediates its activity through the melatoninergic pathway, providing a new avenue for antidepressant therapy .

Safety And Hazards

Agomelatine-d6 is for research use and not for human or veterinary diagnostic or therapeutic use . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Propriétés

IUPAC Name

2,2,2-trideuterio-N-[2-[7-(trideuteriomethoxy)naphthalen-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYPHIXNFHFHND-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Agomelatine-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Agomelatine-d6
Reactant of Route 2
Reactant of Route 2
Agomelatine-d6
Reactant of Route 3
Reactant of Route 3
Agomelatine-d6
Reactant of Route 4
Agomelatine-d6
Reactant of Route 5
Agomelatine-d6
Reactant of Route 6
Agomelatine-d6

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.